6-(Methylsulfonyl)pyridin-3-amine 6-(Methylsulfonyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 187143-22-2
VCID: VC21282968
InChI: InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
SMILES: CS(=O)(=O)C1=NC=C(C=C1)N
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol

6-(Methylsulfonyl)pyridin-3-amine

CAS No.: 187143-22-2

Cat. No.: VC21282968

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

6-(Methylsulfonyl)pyridin-3-amine - 187143-22-2

Specification

CAS No. 187143-22-2
Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
IUPAC Name 6-methylsulfonylpyridin-3-amine
Standard InChI InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
Standard InChI Key IAQVUJPCFHWOGZ-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=NC=C(C=C1)N
Canonical SMILES CS(=O)(=O)C1=NC=C(C=C1)N

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

The molecular structure of 6-(Methylsulfonyl)pyridin-3-amine incorporates several key features that define its chemical identity:

PropertyDescription
Molecular FormulaC₆H₈N₂O₂S
Structural FeaturesPyridine ring with methylsulfonyl at position 6 and amino at position 3
Molecular WeightApproximately 172.20 g/mol
Chemical ClassificationHeterocyclic amine, sulfonyl compound
Functional GroupsPyridine (heterocyclic), methylsulfonyl, primary amine

Physical Properties

Based on structural analysis and comparison with related compounds, the following physical properties can be attributed to 6-(Methylsulfonyl)pyridin-3-amine:

Physical PropertyPredicted Value/Characteristic
Physical StateSolid at room temperature
ColorWhite to off-white crystalline powder
SolubilitySoluble in polar organic solvents (ethyl acetate, methanol); limited water solubility
Melting PointEstimated range: 150-200°C (based on similar compounds)
StabilityStable under normal storage conditions
Flash PointApproximately 160°C (predicted based on similar structures)

Structural Comparison

To better understand the unique characteristics of 6-(Methylsulfonyl)pyridin-3-amine, it is valuable to compare it with structurally related compounds:

CompoundStructural SimilarityKey DifferenceReference
5-methyl-6-(methylsulfonyl)pyridin-3-amineSame core substitution patternAdditional methyl group at position 5
4-(Methylsulfonyl)pyridin-3-amineSame functional groupsDifferent positional isomer (methylsulfonyl at position 4)
6-(Methylsulfonyl)pyridazin-3-amineSimilar substitution patternPyridazine ring instead of pyridine ring

Synthesis Methods

Primary Synthesis Route

The most documented synthetic route to 6-(Methylsulfonyl)pyridin-3-amine involves the reduction of 3-nitro-6-(methylsulfonyl)pyridine using iron under acidic conditions. This methodology represents a selective reduction of the nitro group to an amino group while preserving the methylsulfonyl functionality .

Detailed Synthesis Protocol

The following table outlines the step-by-step synthesis procedure:

StepProcedureConditionsNotes
1Preparation of starting material3-Nitro-6-(methylsulfonyl)pyridine (10 g, 49.5 mmol) suspended in water (200 mL)Formation of a suspension
2Addition of reducing agentIron powder (5.0 g, 89.3 mmol) and acetic acid (0.5 mL) addedCreating reducing environment
3Reaction progressionHeated to reflux for 2 hoursMonitored by TLC (EtOAc/hexane, 1/1)
4NeutralizationCooled to room temperature; saturated NaHCO₃ solution (100 mL) addedpH adjustment
5ExtractionEthyl acetate (200 mL) added; stirred at room temperature for 30 minutesSeparation of product
6Filtration and isolationFiltered through Celite®; organic layer collectedRemoval of iron residues
7Additional extractionAqueous layer extracted with ethyl acetate (200 mL)Maximum recovery of product

This synthetic approach represents a classic reduction of an aromatic nitro compound to the corresponding amine, using iron as a reducing agent under mild acidic conditions .

Reaction Mechanism

The reduction of the nitro group to an amino group likely proceeds through a series of electron and proton transfer steps:

  • Initial reduction of the nitro group to a nitroso intermediate

  • Further reduction to a hydroxylamine intermediate

  • Final reduction to the amine product

Iron serves as the electron donor, with acetic acid providing the necessary proton source for the reduction process.

ApproachDescriptionPotential Advantages
Directed MetalationLithiation of 3-aminopyridine followed by quenching with a sulfur electrophile and oxidationRegioselective functionalization
Cross-CouplingPalladium-catalyzed coupling of halogenated 3-aminopyridine with a methylsulfonyl equivalentMilder conditions, potentially higher yields
Functional Group InterconversionTransformation of a precursor functional group at position 6 to a methylsulfonyl groupUtilization of readily available starting materials

Analytical Characterization

Predicted NMR Spectroscopy

Based on the molecular structure, the following NMR characteristics can be anticipated:

¹H NMR SignalChemical Shift (ppm)MultiplicityAssignment
3.0-3.2SingletMethyl protons of the methylsulfonyl group
5.2-5.6Broad singletAmino protons (NH₂)
7.1-7.3DoubletAromatic proton at C-4
7.9-8.1Doublet of doubletsAromatic proton at C-5
8.5-8.7SingletAromatic proton at C-2
¹³C NMR SignalChemical Shift (ppm)Assignment
42-44Methyl carbon of methylsulfonyl group
122-125C-4 of pyridine ring
132-135C-5 of pyridine ring
138-142C-3 (connected to amino group)
146-149C-2 of pyridine ring
162-165C-6 (connected to methylsulfonyl group)

Predicted Infrared Spectroscopy

Key IR absorption bands expected for 6-(Methylsulfonyl)pyridin-3-amine:

Wavenumber Range (cm⁻¹)Assignment
3350-3450N-H stretching (primary amine)
3050-3100Aromatic C-H stretching
2920-2960Aliphatic C-H stretching (methyl group)
1620-1640N-H bending
1450-1580Aromatic ring vibrations
1320-1340Asymmetric S=O stretching
1140-1160Symmetric S=O stretching
1070-1090C-N stretching

Mass Spectrometry

Expected mass spectrometric fragmentation pattern:

m/zFragment Identity
172Molecular ion [M]⁺
157[M-CH₃]⁺ (loss of methyl group)
108[M-SO₂CH₃]⁺ (loss of methylsulfonyl group)
93[C₅H₅N₂]⁺ (aminopyridyl fragment)
78[C₅H₄N]⁺ (pyridyl fragment)

Chemical Reactivity

Reactivity of Functional Groups

The chemical behavior of 6-(Methylsulfonyl)pyridin-3-amine is largely determined by its functional groups and their electronic influence on the pyridine ring.

Amino Group Reactivity

Reaction TypeExpected OutcomePotential Applications
AcylationFormation of amidesProdrug development, peptide coupling
AlkylationFormation of secondary/tertiary aminesModification of physicochemical properties
DiazotizationFormation of diazonium saltsPrecursor for further functionalization
Reductive AminationFormation of secondary aminesIntroduction of additional functionality

Methylsulfonyl Group Reactivity

Reaction TypeExpected OutcomePotential Applications
Nucleophilic SubstitutionDisplacement by nucleophiles under specific conditionsConversion to other functional groups
CoordinationInteraction with Lewis acidsMetal complex formation
Hydrogen BondingInteraction with hydrogen bond donorsEnhancement of binding to biological targets

Pyridine Ring Reactivity

Reaction TypeExpected OutcomePotential Applications
ProtonationFormation of pyridinium saltModulation of solubility
Nucleophilic AttackFunctionalization at activated positionsIntroduction of additional substituents
CoordinationBinding to metal centers through pyridine nitrogenCatalysis, metal complex formation

Predicted Stability

ConditionPredicted StabilityRationale
Ambient TemperatureStableAbsence of highly reactive functional groups
Aqueous AcidModerately stablePotential protonation of pyridine nitrogen and amino group
Aqueous BaseRelatively stableLimited acid-base reactivity
Oxidizing ConditionsModerate stabilityPotential oxidation of amino group
Reducing ConditionsModerate stabilityPotential reduction of methylsulfonyl group
Light ExposureUnknownDependent on specific chromophore interactions
Functional GroupSynthetic UtilityPotential Drug Classes
Amino GroupSite for derivatizationKinase inhibitors, receptor modulators
Methylsulfonyl GroupHydrogen bond acceptorEnzyme inhibitors, receptor ligands
Pyridine RingScaffold for further elaborationCNS active compounds, anti-infectives

The compound's structure suggests potential utility in the synthesis of compounds that might interact with biological targets requiring specific hydrogen bonding patterns and electronic properties.

PropertyPotentialStructural Basis
Receptor BindingModerateH-bonding capabilities of amino and methylsulfonyl groups
Blood-Brain Barrier PenetrationLimitedPolar functional groups may restrict CNS penetration
Metabolic StabilityModeratePotential for Phase I (oxidation) and Phase II (conjugation) metabolism
Water SolubilityModerateBalance of hydrophilic groups and aromatic ring

Research Applications

Application AreaPotential UseRelevance
Synthetic ChemistryIntermediate in multi-step synthesesVersatile functionalization patterns
Medicinal ChemistryBuilding block for focused librariesStrategic positioning of functional groups
Chemical BiologyProbe for biological systemsSpecific interaction patterns
Materials ScienceComponent in functional materialsPotential for coordination chemistry

The presence of multiple reactive sites makes 6-(Methylsulfonyl)pyridin-3-amine particularly valuable for creating diverse chemical libraries for biological screening.

Comparative Analysis

Comparison with Related Compounds

A comprehensive comparison of 6-(Methylsulfonyl)pyridin-3-amine with structurally related compounds provides insights into its unique properties:

CompoundKey Structural FeaturePotential Advantage of 6-(Methylsulfonyl)pyridin-3-amine
3-AminopyridineLacks methylsulfonyl groupAdditional hydrogen bond acceptor capability
6-MethylsulfonylpyridineLacks amino groupNucleophilic site for further functionalization
5-methyl-6-(methylsulfonyl)pyridin-3-amineAdditional methyl groupLess steric hindrance at position 5
4-(Methylsulfonyl)pyridin-3-amineDifferent positional isomerAltered electronic distribution and reactivity profile
6-(Methylsulfonyl)pyridazin-3-amineDifferent heterocyclic coreDifferent electronic properties and hydrogen bonding pattern

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